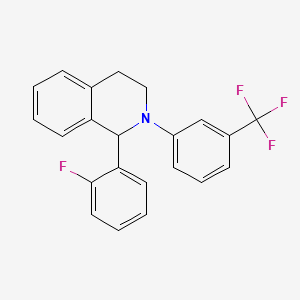

1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline

Description

Properties

CAS No. |

96719-45-8 |

|---|---|

Molecular Formula |

C22H17F4N |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C22H17F4N/c23-20-11-4-3-10-19(20)21-18-9-2-1-6-15(18)12-13-27(21)17-8-5-7-16(14-17)22(24,25)26/h1-11,14,21H,12-13H2 |

InChI Key |

QBRQMRMDTBMGAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3F)C4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1,2,3,4-Tetrahydroisoquinoline Core

One common approach involves alkylation of a 1,2,3,4-tetrahydroisoquinoline intermediate with substituted bromo-acetic acid derivatives or bromoacetamides. This method is described in detail in patent WO2005118548A1, which outlines three main synthetic routes (a, b, c) for related compounds:

- Route a: Alkylation of the tetrahydroisoquinoline with a substituted 2-bromo-acetic acid methyl ester, followed by hydrolysis to the acid and amide coupling with the desired amine.

- Route b: Direct alkylation with a 2-bromoacetamide derivative.

- Route c: Stereoselective synthesis starting from enantiomerically pure methyl (S)-(+)-mandelate.

Detailed Experimental Conditions and Optimization

The preparation involves typical organic synthesis conditions:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | 1,2,3,4-tetrahydroisoquinoline + 2-bromo-acetic acid methyl ester | Base-mediated alkylation, often in THF or acetonitrile |

| Hydrolysis | Lithium hydroxide monohydrate in THF/water | Room temperature, 20 h, to convert ester to acid |

| Amide Coupling | Coupling reagents such as EDC·HCl, HOBt, and amine | Room temperature, 12 h, in dichloromethane |

| Transfer Hydrogenation | Chiral Ru(II) catalyst, formic acid/triethylamine | 80°C, 1 h, high enantiomeric excess |

| Cyclization | Heating of amide intermediates | Conditions vary, often reflux in suitable solvent |

Representative Synthetic Scheme Summary

Synthesis of substituted 1,2,3,4-tetrahydroisoquinoline intermediate:

- Starting from 3,4-dimethoxyphenylethylamine and 3-(trifluoromethyl)phenylpropionic acid derivatives.

- Formation of amide followed by cyclization to tetrahydroisoquinoline.

Alkylation with 2-bromo-phenyl acetic acid methyl ester derivatives:

- Introduction of the 2-fluorophenyl substituent via alkylation.

- Hydrolysis and amide coupling to finalize the side chain.

Enantiomeric enrichment by transfer hydrogenation:

- Use of chiral Ru(II) catalyst to reduce dihydroisoquinoline intermediates.

Purification and salt formation:

- Conversion to hydrochloride salts for crystallization and isolation.

Research Findings and Yields

- The transfer hydrogenation step yields enantiomerically enriched products with high optical purity, as confirmed by chiral HPLC.

- Alkylation and amide coupling steps proceed with moderate to high yields (typically 60-90%).

- Hydrolysis steps are quantitative under mild conditions.

- The overall synthetic route is amenable to scale-up and optimization for pharmaceutical production.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Alkylation | 1,2,3,4-tetrahydroisoquinoline + 2-bromo-acetic acid methyl ester | Introduction of side chain, moderate to high yield |

| Hydrolysis | LiOH·H2O in THF/H2O, RT, 20 h | Conversion of ester to acid, quantitative |

| Amide Coupling | EDC·HCl, HOBt, amine, CH2Cl2, RT, 12 h | Formation of amide bond, high yield |

| Transfer Hydrogenation | Chiral Ru(II) catalyst, formic acid/triethylamine, 80°C, 1 h | Enantiomeric enrichment, high ee |

| Cyclization | Heating of amide intermediates | Formation of tetrahydroisoquinoline core |

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline can undergo various types of chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural modifications have shown efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. For instance, derivatives of tetrahydroisoquinoline have been observed to exhibit significant biofilm inhibition properties against pathogenic bacteria .

- Anticancer Properties

-

Neurological Applications

- Tetrahydroisoquinolines are known for their neuroprotective effects. They have been studied for their ability to enhance cognitive functions and protect against neurodegenerative diseases like Alzheimer's. The presence of fluorine atoms in the structure may enhance the lipophilicity and blood-brain barrier penetration of these compounds .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 μg/mL against MRSA, showcasing its potential as a therapeutic agent in treating resistant infections .

- Anticancer Mechanism Investigation

- Neuroprotective Effects

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and inferred properties of the target compound versus analogs:

Pharmacological Activity

- Antitumor Potential: The target compound’s trifluoromethyl group may enhance cytotoxicity compared to non-fluorinated analogs like 2-phenyl-1,2,3,4-tetrahydroisoquinoline (). However, trimethoxyphenyl derivatives () show superior DNA-targeting activity due to planar methoxy groups .

- Neurotoxicity: Fluorinated tetrahydroisoquinolines (e.g., ’s iodophenyl derivative) exhibit neurotoxic effects via dopamine receptor interactions. The target compound’s fluorine substituents could amplify this activity .

- Antimicrobial Effects: Trifluoromethyl groups are associated with improved antimicrobial potency in isoquinoline derivatives (), suggesting the target compound may outperform analogs lacking this group .

Physicochemical Properties

- Lipophilicity (logP): The target compound’s logP is likely higher than methoxy-substituted analogs (e.g., ) but lower than fully non-polar derivatives like 2-phenyl-1,2,3,4-tetrahydroisoquinoline .

- Solubility : The absence of polar groups (e.g., carboxylic acid in ) reduces aqueous solubility, necessitating formulation adjustments for in vivo studies .

Biological Activity

1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)isoquinoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound features a complex isoquinoline structure with specific substitutions that may influence its biological activity. The presence of fluorine atoms in the phenyl rings enhances lipophilicity and may affect receptor binding affinities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of isoquinoline derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain derivatives significantly reduced cell viability, with IC50 values in the low micromolar range.

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives, suggesting strong antibacterial activity.

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes in microbial cells.

- Membrane Disruption : Alteration of membrane integrity in bacteria leading to cell lysis.

Data Table: Biological Activity Summary

| Biological Activity | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5-10 | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 5 | Membrane disruption |

| Antimicrobial | Escherichia coli | 10 | Protein synthesis inhibition |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Pictet-Spengler | TFA, reflux, 1.5 h | 60-75 | |

| Epichlorohydrin | Diphenylamine, excess epichlorohydrin, heat | 45-60 |

How is stereochemical control achieved in chiral tetrahydroisoquinoline synthesis?

Category: Advanced

Answer:

Stereochemical challenges arise in introducing chiral centers, particularly at C-1 and C-2 positions. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials, such as (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, to guide asymmetric synthesis .

- Catalytic Asymmetric Synthesis : Transition metal catalysts (e.g., Rh, Pd) with chiral ligands for enantioselective cyclization .

- Resolution Techniques : Chromatographic separation (HPLC with chiral columns) or crystallization of diastereomeric salts.

Critical Consideration: Confirm stereochemistry via X-ray crystallography (as in ) or advanced NMR techniques (e.g., NOESY).

What analytical techniques are critical for characterizing fluorinated tetrahydroisoquinolines?

Category: Basic

Answer:

- NMR Spectroscopy : and NMR to confirm fluorine incorporation and substituent positions .

- X-ray Crystallography : Resolve crystal structure and absolute configuration, as demonstrated for iodophenyl derivatives .

- HPLC-MS : Assess purity (>98% by HPLC) and molecular weight validation .

How do structural modifications influence biological activity?

Category: Advanced

Answer:

Structure-activity relationship (SAR) studies highlight:

- Fluorine Substitution : Enhances metabolic stability and target binding via hydrophobic/electrostatic interactions. For example, trifluoromethyl groups improve kinase inhibition .

- Aromatic Substituents : Electron-withdrawing groups (e.g., -CF) on phenyl rings increase antitumor activity by modulating electron density .

Q. Table 2: SAR of Selected Derivatives

| Compound Modification | Biological Activity | Target | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)phenyl | Antitumor (IC = 0.8 μM) | DDR Kinase | |

| 2-Fluorophenyl | Neuroprotective | NMDA Receptors |

How can researchers optimize reaction yields in Pictet-Spengler syntheses?

Category: Advanced

Answer:

- Acid Catalysis Optimization : TFA concentration and reaction time (e.g., 1.5 h reflux in TFA improves cyclization efficiency ).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like retro-aldol decomposition.

Data-Driven Approach: Use design of experiments (DoE) to model variables (pH, temperature, stoichiometry).

How are data contradictions in biological assays addressed?

Category: Advanced

Answer:

Contradictions may arise from impurity profiles, stereochemical variability, or assay conditions. Mitigation strategies:

- Purity Validation : Ensure >95% purity via HPLC and LC-MS .

- Stereochemical Confirmation : Compare enantiomers in biological assays (e.g., (S)- vs. (R)-isomers ).

- Assay Replication : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

What in silico tools are recommended for predicting target specificity?

Category: Advanced

Answer:

- Molecular Docking (AutoDock Vina, Glide) : Model interactions with targets like DDR kinase or inward-rectifier potassium channels .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values .

- Pharmacophore Mapping : Identify critical motifs (e.g., fluorophenyl groups) for activity .

What are the safety considerations for handling fluorinated intermediates?

Category: Basic

Answer:

- Fluorine Reactivity : Avoid moisture to prevent HF release; use anhydrous conditions .

- Toxicity Screening : Assess neurotoxic potential via in vitro models (e.g., SH-SY5Y cells ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.